molecular formula C21H15NO4 B12884960 2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-1-benzopyran-7-yl acetate CAS No. 66819-05-4

2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-1-benzopyran-7-yl acetate

Cat. No.: B12884960
CAS No.: 66819-05-4
M. Wt: 345.3 g/mol
InChI Key: PRLDAZHUQKONLN-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-1-benzopyran-7-yl acetate is a synthetic organic compound featuring a benzopyran (chromene) backbone substituted with a quinolin-8-yl group at position 3, a methyl group at position 2, and an acetyloxy moiety at position 5. The compound’s structure combines the planar aromaticity of quinoline with the heterocyclic oxygen-containing benzopyran system, which may confer unique physicochemical and biological properties.

The quinoline moiety is notable for its antimicrobial and metal-chelating properties, as seen in hybrid quinoline-sulfonamide complexes (QSCs) that exhibit activity against pathogens like Staphylococcus aureus and Escherichia coli . The acetyloxy group at position 7 may enhance solubility or serve as a leaving group in synthetic pathways, similar to 8-O-acetylshanzhiside methyl ester, which is used as a reference standard or synthetic precursor .

Properties

CAS No.

66819-05-4

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

(2-methyl-4-oxo-3-quinolin-8-ylchromen-7-yl) acetate

InChI

InChI=1S/C21H15NO4/c1-12-19(17-7-3-5-14-6-4-10-22-20(14)17)21(24)16-9-8-15(26-13(2)23)11-18(16)25-12/h3-11H,1-2H3

InChI Key

PRLDAZHUQKONLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the quinoline moiety through a Friedländer synthesis. The final step involves the acetylation of the hydroxyl group to form the acetate ester. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the chromen-4-one core can interact with various enzymes, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Key Substituents Biological/Functional Properties References
4-Methylumbelliferyl acetate 4-methyl, 7-acetyloxy Fluorogenic substrate for esterases
Hybrid Quinoline-Sulfonamide Cd(II) Complex Quinoline, sulfonamide, Cd²⁺ Antimicrobial activity (S. aureus, C. albicans)
Allethrin 2-methyl-4-oxo, propenyl groups Insecticidal properties
8-O-Acetylshanzhiside Methyl Ester Acetyloxy, methyl ester Pharmacological research, synthetic precursor

Key Observations :

  • Quinoline vs. Non-Quinoline Derivatives: The presence of the quinolin-8-yl group in the target compound differentiates it from simpler benzopyrans like 4-methylumbelliferyl acetate. Quinoline-containing compounds (e.g., QSCs) show enhanced antimicrobial activity due to improved membrane penetration and metal coordination .
  • Acetyloxy Functionality : The 7-acetyloxy group, shared with 4-methylumbelliferyl acetate, may act as a hydrolyzable ester, releasing acetic acid under enzymatic or acidic conditions. This property is exploited in prodrug design .
  • Methyl Substitution : The 2-methyl group in the target compound and allethrin (a pyrethroid insecticide) could influence steric hindrance and metabolic stability .

Physicochemical Properties

  • Solubility: The acetyloxy group may improve aqueous solubility compared to non-acetylated quinoline derivatives.
  • Stability: Quinoline derivatives are generally stable under ambient conditions but may degrade under UV light or strong acids/bases.

Biological Activity

2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-1-benzopyran-7-yl acetate is a compound that belongs to the benzopyran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-1-benzopyran-7-yl acetate can be represented as follows:

C15H13NO3\text{C}_{15}\text{H}_{13}\text{N}\text{O}_{3}

This compound features a benzopyran core with a quinoline moiety, which contributes to its unique biological properties. The presence of the acetoxy group enhances its solubility and reactivity, making it an interesting candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial DNA gyrase and topoisomerase, which are critical for DNA replication. For instance, compounds structurally related to 2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-1-benzopyran have demonstrated potent activity against various bacterial strains, suggesting similar potential for this compound .

Anticancer Activity

The anticancer effects of 2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-1-benzopyran have been supported by several studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and other lines such as HCT15 and NCI-H23. The IC50 values for these cell lines range from 5.2 to 22.2 μM, indicating effective cytotoxicity while sparing normal cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Effect
MDA-MB-2315.2Induces apoptosis
HCT1522.2Cytotoxicity observed
NCI-H23VariesSignificant inhibition

Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer.

The biological activity of 2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-1-benzopyran can be explained through several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication, leading to bacterial cell death.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, evidenced by increased caspase activity.
  • Antioxidative Mechanisms : It reduces oxidative stress by neutralizing free radicals.

Case Studies

Several studies have investigated the pharmacological properties of related benzopyran compounds:

  • Study on Antiproliferative Effects : A study evaluated various benzopyran derivatives for their antiproliferative activities against multiple cancer cell lines. The findings suggested that modifications at specific positions on the benzopyran ring could enhance anticancer effects .
  • Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial efficacy of quinoline derivatives, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria.

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